Hexyl Glyoxylate

Vue d'ensemble

Description

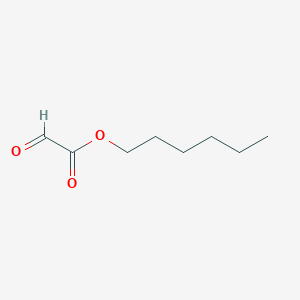

Hexyl 2-oxoacetate is an organic compound belonging to the class of esters. It is characterized by the presence of a hexyl group attached to a 2-oxoacetate moiety. This compound is known for its diverse applications in various fields, including pharmaceuticals, fragrance synthesis, and organic chemistry reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Hexyl 2-oxoacetate can be synthesized through esterification reactions. One common method involves the reaction of hexanol with oxalic acid or its derivatives under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of hexyl 2-oxoacetate often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions

Hexyl 2-oxoacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert hexyl 2-oxoacetate to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Hexyl carboxylic acids.

Reduction: Hexyl alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Hexyl 2-oxoacetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and substitution reactions.

Biology: This compound is utilized in the study of metabolic pathways and enzyme-catalyzed reactions involving esters.

Medicine: Hexyl 2-oxoacetate is explored for its potential therapeutic properties, including its role in drug delivery systems and as a precursor for active pharmaceutical ingredients.

Industry: It finds applications in the fragrance industry for the synthesis of perfumes and as a flavoring agent in the food industry.

Mécanisme D'action

The mechanism of action of hexyl 2-oxoacetate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of hexanol and oxalic acid derivatives. This hydrolysis reaction is crucial for its metabolic processing and subsequent biological effects.

Comparaison Avec Des Composés Similaires

Hexyl 2-oxoacetate can be compared with other similar compounds, such as:

Hexyl acetate: Both compounds are esters, but hexyl acetate lacks the oxo group, making it less reactive in certain chemical reactions.

Ethyl 2-oxoacetate: This compound has a shorter alkyl chain compared to hexyl 2-oxoacetate, affecting its physical properties and reactivity.

Methyl 2-oxoacetate: Similar to ethyl 2-oxoacetate, but with an even shorter alkyl chain, leading to different solubility and volatility characteristics.

Hexyl 2-oxoacetate stands out due to its longer alkyl chain, which imparts unique properties such as higher boiling point and enhanced hydrophobicity, making it suitable for specific applications in organic synthesis and industrial processes .

Activité Biologique

Hexyl Glyoxylate, a derivative of glyoxylate, has garnered attention due to its potential biological activities and implications in various metabolic pathways. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound (CHO) is an ester formed from hexanol and glyoxylic acid. Its structure allows it to participate in various biochemical reactions, particularly those involving aldehyde functionalities.

Role in Metabolism

This compound is implicated in metabolic pathways associated with glyoxylate metabolism. Glyoxylate itself is a crucial intermediate in several biochemical processes, including gluconeogenesis and the glyoxylate cycle, which enables organisms to convert acetyl-CoA into carbohydrates without releasing carbon dioxide.

Table 1: Key Metabolic Pathways Involving Glyoxylate

| Pathway | Function | Organisms Involved |

|---|---|---|

| Glyoxylate Cycle | Converts acetyl-CoA to succinate | Bacteria, plants |

| Gluconeogenesis | Synthesizes glucose from non-carbohydrate sources | Animals, plants |

| Amino Acid Synthesis | Produces precursors for amino acids | Various organisms |

Case Studies and Research Findings

- Diabetes Marker : A study highlighted the role of glyoxylate as a potential early marker for Type 2 diabetes. Elevated levels of glyoxylate were observed in diabetic subjects long before traditional markers like glucose became significant. This suggests that compounds like this compound could be involved in metabolic dysregulation leading to diabetes .

- Antifungal Activity : Research on hexyl-aminolevulinate ethosomes (HAL-ES), which includes this compound, demonstrated its effectiveness against Candida albicans biofilms. The study found that HAL-ES inhibited biofilm formation and reduced drug resistance by disrupting zinc homeostasis and ribosome biogenesis in fungal cells . This indicates that this compound derivatives may have therapeutic potential in treating fungal infections.

- Cyanobacterial Metabolism : Another study validated the presence of the glyoxylate cycle in certain cyanobacteria, showing that it plays a significant role in acetate assimilation for growth. This highlights the broader ecological relevance of glyoxylate derivatives like this compound in microbial metabolism .

The biological activity of this compound can be attributed to its ability to participate in redox reactions and its role as a reactive aldehyde. This reactivity allows it to engage in non-enzymatic glycation processes that can affect protein function and contribute to various metabolic disorders.

Inhibition of Biofilm Formation

The mechanism by which HAL-ES affects Candida albicans involves inhibiting the yeast-to-hyphal transition critical for biofilm development. This was evidenced by significant reductions in hyphal formation upon exposure to HAL-ES, demonstrating a post-exposure effect that persisted beyond initial treatment .

Propriétés

IUPAC Name |

hexyl 2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-3-4-5-6-11-8(10)7-9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVITZDGXXOBGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623076 | |

| Record name | Hexyl oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52709-43-0 | |

| Record name | Hexyl oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.